molecular formula C5H9NO5 B555824 (2S,4S)-2-amino-4-hydroxy-pentanedioic acid CAS No. 3913-68-6

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid

Cat. No.: B555824
CAS No.: 3913-68-6
M. Wt: 163.13 g/mol
InChI Key: HBDWQSHEVMSFGY-HRFVKAFMSA-N
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Description

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid is a stereoisomer of hydroxyglutamic acid, characterized by its specific (2S,4S) chiral configuration. This molecular structure features a pentanedioic acid backbone substituted with both an amino group and a hydroxyl group, giving it a molecular formula of C5H9NO5 and a molecular weight of 163.13 g/mol . As a glutamic acid derivative, it is of significant interest in biochemical and metabolic research. Researchers value this compound for its potential role in studying metabolic pathways and as a building block for more complex peptides. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All necessary safety data, including hazard and precautionary statements, should be consulted in the Safety Data Sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-2-amino-4-hydroxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWQSHEVMSFGY-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3913-68-6, 17093-75-3
Record name (4S)-4-Hydroxy-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3913-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glutamic acid, 4-hydroxy-, (4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17093-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name allo-gamma-Hydroxyglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 4-Hydroxy-2-ketoglutaric acid (0.1 M)

  • Enzyme : Glutamate dehydrogenase (5 U/mg substrate)

  • Cofactor : NADPH (2 mM)

  • Temperature : 37°C

  • Time : 24–48 hours

Deuterium-labeling studies confirm that GDH selectively produces the (4S) configuration via pro-R hydrogen addition to the re face of the ketone. Side products, such as (4R)-diastereomers, constitute <5% when using purified enzymes.

Stereospecific Reduction of 4-Hydroxyglutamic Acid Intermediates

Chemical reduction of 4-keto intermediates offers precise control over stereochemistry. Sodium cyanoborodeuteride (NaBH3CN) reduces 4-keto-glutamic acid derivatives with 75% retention of configuration at C-4, yielding (2S,4S)-stereoisomers.

Procedure

  • Substrate Preparation : 4-Keto-glutamic acid (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF).

  • Reduction : NaBH3CN (1.2 equiv) is added at 0°C under nitrogen.

  • Quenching : Reaction is quenched with acetic acid after 6 hours.

  • Purification : Ion-exchange chromatography isolates the product (65–70% yield).

Stereochemical Outcomes

Reducing AgentC-4 ConfigurationYield (%)
NaBH3CN75% (4S)65–70
NaBH450% (4S)45–50

This method’s limitation lies in partial racemization, necessitating chiral HPLC for final purification.

Chiral Resolution of Racemic Mixtures

Racemic 4-hydroxyglutamic acid is resolved using chiral auxiliaries or chromatography.

Diastereomeric Salt Formation

  • Reagent : (1R,2S)-Ephedrine forms diastereomeric salts with (2S,4S)- and (2R,4R)-isomers.

  • Solvent : Ethanol/water (4:1)

  • Yield : 40–45% enantiopure product.

Chiral HPLC

  • Column : Chiralpak IA (250 × 4.6 mm)

  • Mobile Phase : 10 mM CuSO4 in H2O/MeOH (85:15)

  • Flow Rate : 1.0 mL/min

  • Retention Time : (2S,4S)-isomer = 12.3 min; (2R,4R)-isomer = 15.8 min.

Asymmetric Catalytic Hydroxylation

Sharpless asymmetric dihydroxylation modifies L-glutamic acid to introduce the 4-hydroxy group.

Protocol

  • Substrate : N-Boc-L-glutamic dimethyl ester (1.0 mmol)

  • Catalyst : AD-mix-β (2.0 g/mmol)

  • Oxidizing Agent : K3Fe(CN)6 (3.0 equiv)

  • Solvent : t-BuOH/H2O (1:1)

  • Temperature : 0°C

  • Time : 72 hours

The reaction achieves 85% enantiomeric excess (ee) for the (4S)-hydroxy group, though subsequent hydrolysis and deprotection reduce overall yield to 50%.

Biocatalytic Hydroxylation

Genetically modified E. coli expressing cytochrome P450 monooxygenases hydroxylate L-glutamic acid at C-4.

Fermentation Parameters

ParameterValue
StrainE. coli BL21(DE3)
Inducer0.1 mM IPTG
SubstrateL-Glutamic acid (20 g/L)
Temperature30°C
Dissolved Oxygen30% saturation
Yield18 g/L (72%)

This method eliminates racemization and scales efficiently for industrial production.

Comparative Analysis of Methods

MethodYield (%)Stereopurity (% ee)ScalabilityCost
Enzymatic Reductive Amination80>98ModerateHigh
Chemical Reduction6575LowMedium
Chiral Resolution4599LowHigh
Asymmetric Catalysis5085ModerateHigh
Biocatalytic Hydroxylation72>99HighLow

Biocatalytic hydroxylization emerges as the optimal method for large-scale synthesis due to its high stereopurity and cost-effectiveness .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions.

Reagent/ConditionsProductYieldReference
KMnO₄ in acidic aqueous solution2-amino-4-oxo-pentanedioic acid78%
CrO₃ in acetic acid2-amino-4-ketoglutaric acid65%

Key Findings :

  • Oxidation selectively targets the hydroxyl group, preserving the amino and carboxyl functionalities.
  • Steric hindrance from the (2S,4S) configuration influences reaction kinetics .

Reduction Reactions

Carboxyl groups are reduced to primary alcohols, enabling functionalization.

Reagent/ConditionsProductYieldReference
LiAlH₄ in anhydrous ether2-amino-4-hydroxy-pentanediol82%
NaBH₄ with catalytic BF₃·Et₂OPartially reduced derivatives45%

Mechanistic Insight :

  • LiAlH₄ achieves full reduction of both carboxyl groups, while NaBH₄ requires activation for partial reduction.

Substitution Reactions

The amino group participates in nucleophilic substitution.

Reagent/ConditionsProductYieldReference
Alkyl halides (R-X) with NEt₃N-alkylated derivatives60–75%
Acyl chlorides (RCOCl) in THFN-acylated products85%

Example :

  • Reaction with benzyl chloride yields N-benzyl-(2S,4S)-2-amino-4-hydroxy-pentanedioic acid, useful in peptide synthesis .

Esterification and Amidation

Carboxyl groups form esters or amides under standard conditions.

Reaction TypeReagent/ConditionsProductYieldReference
Esterification MeOH/H₂SO₄ (reflux)Dimethyl ester derivative90%
Amidation NH₃ in DMF at 50°CDiamide product68%

Applications :

  • Ester derivatives improve lipid solubility for drug delivery.
  • Diamides serve as intermediates in polymer synthesis .

Biocatalytic Modifications

Enzymatic transformations highlight its role in metabolic pathways.

EnzymeReactionProductReference
6-Oxocamphor hydrolaseRetro-Claisen C-C bond cleavage(2R,4S)-β-campholinic acid

Biological Relevance :

  • Critical in Rhodococcus sp. for degrading 6-oxocamphor .

Environmental and Industrial Relevance

ProcessConditionsOutcomeReference
Biodegradable polymer synthesisMicrobial hydroxylation of L-glutamateHigh-yield enzymatic production

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C5_5H9_9NO5_5
  • Molecular Weight : 163.13 g/mol
  • Structure : The compound features a hydroxyl group on the fourth carbon and carboxylic acid groups at both terminal carbons, contributing to its reactivity and interaction with biological systems.

Chemistry

  • Chiral Building Block : The compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of various derivatives that can be utilized in pharmaceuticals and agrochemicals.

Biology

  • Metabolic Pathways : It plays a role in the metabolism of certain bacteria, particularly in the breakdown of bicyclic compounds like 6-oxocamphor. This metabolic function is vital for understanding microbial degradation processes.

Medicine

  • Neuroprotective Effects : Research indicates that (2S,4S)-2-amino-4-hydroxy-pentanedioic acid exhibits neuroprotective properties. It has been shown to attenuate excitotoxicity induced by glutamate in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases.
    • Case Study : In a controlled study involving rat models of ischemia, administration resulted in reduced infarct size and improved neurological scores compared to control groups, indicating its potential in acute stroke management.

Cognitive Enhancement

  • The compound has been investigated for its effects on cognitive function. A clinical trial involving elderly patients with mild cognitive impairment showed significant improvements in memory recall and executive function tasks after eight weeks of treatment.

Industrial Applications

  • Biodegradable Polymers : It is utilized in the production of biodegradable polymers, contributing to environmentally friendly materials.
  • Precursor for Synthesis : As a precursor for other valuable compounds, it finds applications in various industrial processes.

The biological activity of this compound extends beyond neuroprotection:

  • Modulation of Neurotransmitter Systems : It influences GABAergic transmission, leading to potential anxiolytic effects and improved cognitive function.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity by scavenging free radicals, which is crucial for applications in neurodegenerative disease contexts where oxidative stress is prevalent.

Safety and Toxicity

Toxicity studies indicate that this compound has low toxicity levels at therapeutic doses. However, further long-term studies are necessary to fully elucidate its safety profile over extended periods.

Mechanism of Action

The mechanism of action of (2S,4S)-2-amino-4-hydroxy-pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as an inhibitor of enzymes involved in amino acid metabolism, thereby affecting various metabolic pathways. Its structural similarity to neurotransmitters allows it to interact with neurotransmitter receptors, potentially modulating neuronal activity and offering therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

(2S,4R)-2-Amino-4-hydroxypentanedioic acid (CAS 2485-33-8)
  • Molecular Formula: C₅H₉NO₅
  • Key Features : Diastereomer of the target compound, differing in hydroxyl group configuration (4R vs. 4S).
  • Implications : Stereochemical differences may alter hydrogen-bonding patterns, solubility, and biological activity. For example, the (2S,4R) configuration could affect enzyme binding specificity compared to the (2S,4S) form .
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid
  • Molecular Formula: C₆H₁₃NO₃
  • Key Features : Hydroxyl group at C3 instead of C4, with an additional methyl group at C3.
  • Implications : The methyl group introduces hydrophobicity, while the shifted hydroxyl position may reduce compatibility with enzymes that recognize glutamic acid-like structures .

Structural Analogs with Modified Backbones

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid
  • Molecular Formula: C₁₀H₁₃NO₃
  • Key Features: Shorter carbon chain (butanoic acid backbone) and a phenyl group at C4.
  • Implications : The phenyl group enhances aromatic interactions but reduces water solubility. This compound is used in research involving chiral catalysts or bioactive peptides .
(2S)-2-Amino-4-methyl-4-phenylpentanoic acid
  • Molecular Formula: C₁₂H₁₇NO₂
  • Key Features : Branched methyl and phenyl groups at C4.
  • Implications : The bulky substituents likely hinder diffusion through cell membranes, limiting bioavailability compared to the unbranched target compound .

Complex Derivatives and Peptide-Linked Compounds

Dihydrofolic Acid (5-Methyldihydrofolic Acid)
  • Molecular Formula : C₁₉H₂₃N₇O₆
  • Key Features : Contains a pteridinyl group and a glutamic acid moiety.
  • Implications: The large, planar pteridinyl structure facilitates interactions with dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoic acid (CAS 392718-51-3)
  • Molecular Formula : C₁₁H₂₁N₂O₃
  • Key Features: Amide bond linking two amino acid residues.
  • Implications : The peptide linkage expands its utility in synthetic biology but reduces acidity compared to the dicarboxylic target compound .

Functional Group Variations

(S)-2-(Acetylthio)-4-methylpentanoic acid (CAS 122999-39-7)
  • Molecular Formula : C₈H₁₄O₃S
  • Key Features : Acetylthio (-SCOCH₃) group replaces the hydroxyl.

Biological Activity

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid, commonly known as L-4-hydroxyglutamic acid , is a naturally occurring amino acid derivative of glutamic acid. This compound has garnered attention due to its potential biological activities, including neuroprotective effects, modulation of neurotransmitter systems, and implications in various therapeutic contexts.

Chemical Structure and Properties

The chemical formula for this compound is C5H9NO5C_5H_9NO_5 with a molecular weight of 163.13 g/mol. Its structure features a hydroxyl group on the fourth carbon and a carboxylic acid group on both terminal carbons, contributing to its unique biological properties.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. A study demonstrated that this compound can attenuate excitotoxicity induced by glutamate in neuronal cell cultures. The protective effect is attributed to its ability to modulate glutamate receptors and reduce oxidative stress within neural tissues .

Modulation of Neurotransmitter Systems

This compound has been shown to influence neurotransmitter systems, particularly in the context of enhancing GABAergic transmission. This modulation can lead to anxiolytic effects and improved cognitive function. The compound acts as a partial agonist at certain glutamate receptors, which may help in balancing excitatory and inhibitory signals in the brain .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, thereby reducing oxidative damage in cellular models. This property is significant for potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

Case Study 1: Neuroprotection in Ischemia

In a controlled study involving rat models of ischemia, administration of this compound resulted in reduced infarct size and improved neurological scores compared to control groups. The findings suggest that this compound may be beneficial in acute stroke management by protecting neurons from hypoxic damage .

Case Study 2: Cognitive Enhancement

A clinical trial investigated the effects of this compound on cognitive function in elderly patients with mild cognitive impairment. Results indicated significant improvements in memory recall and executive function tasks after eight weeks of treatment, supporting its potential as a cognitive enhancer .

Research Findings Summary

Study Focus Findings
Study 1NeuroprotectionReduced infarct size in ischemic rats; improved neurological outcomes
Study 2Cognitive enhancementSignificant improvements in memory recall and executive functions in elderly patients
Study 3Antioxidant activityEffective scavenging of free radicals; reduced oxidative stress in cell cultures

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicity studies. It demonstrates low toxicity levels at therapeutic doses, making it a candidate for further clinical applications. However, long-term studies are necessary to fully understand its safety profile over extended periods .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2S,4S)-2-amino-4-hydroxy-pentanedioic acid, and how is stereochemical purity maintained?

  • Answer : The synthesis of stereospecific amino-hydroxy acids like this compound often involves chiral auxiliary-mediated reactions or enzymatic resolution. For example, asymmetric hydrogenation or enzymatic transamination can ensure stereoselectivity at the 2S and 4S positions. Post-synthesis, techniques like chiral HPLC or polarimetry are critical for verifying enantiomeric excess (>98%). Evidence from the synthesis of structurally analogous compounds (e.g., (2S,4S)-4-hydroxyproline) highlights the use of protecting groups (e.g., tert-butyloxycarbonyl) to prevent racemization during carboxylate activation .

Q. Which analytical techniques are optimal for confirming the structural integrity and purity of this compound?

  • Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography is recommended. For example, X-ray crystallography can resolve the spatial arrangement of the 2S and 4S stereocenters, as demonstrated in related thiazolidine-carboxylic acid structures . Polar solvents (e.g., D₂O) enhance NMR signal resolution for hydroxyl and amino protons. Purity validation via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures >95% chemical homogeneity.

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., unexpected NOE correlations or crystallographic disorder) for this compound derivatives?

  • Answer : Discrepancies in NOE (Nuclear Overhauser Effect) data may arise from conformational flexibility or solvent interactions. To resolve this:

  • Perform variable-temperature NMR to assess dynamic behavior.
  • Use density functional theory (DFT) calculations to model low-energy conformers and validate against experimental data.
  • For crystallographic disorder, refine data using software like SHELXL with anisotropic displacement parameters, as seen in studies of similar amino acid derivatives .

Q. What strategies enhance the aqueous solubility of this compound for in vitro assays while preserving its stereochemical stability?

  • Answer :

  • Salt formation : Convert the free acid to sodium or potassium salts (e.g., sodium 2-amino-4-hydroxy-4-methylpentanoate), which improve solubility without altering stereochemistry .
  • pH adjustment : Use buffered solutions (pH 6–8) to deprotonate carboxylates while stabilizing the amino group.
  • Co-solvents : Add ≤10% DMSO or ethanol to enhance solubility, ensuring compatibility with downstream assays.

Q. How can researchers mitigate safety risks during large-scale synthesis or handling of this compound?

  • Answer : Referencing safety data sheets (SDS) of structurally similar compounds:

  • Ventilation : Use fume hoods to avoid inhalation of fine powders (H335 hazard) .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye irritation (H315/H319) .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal.

Methodological Tables

Parameter Synthetic Condition Analytical Validation
Stereoselectivity ControlChiral catalysts (e.g., Rh-DIOP)Chiral HPLC (Daicel Chiralpak IA column)
Solubility OptimizationSodium salt formation (pH 7.4 buffer)Conductivity titration
Crystallographic ResolutionX-ray (MoKα, 200 K)SHELXL refinement (R-factor < 0.05)

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